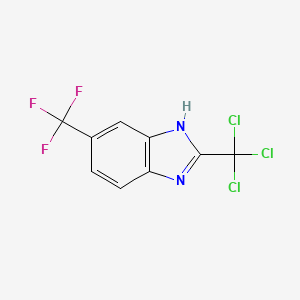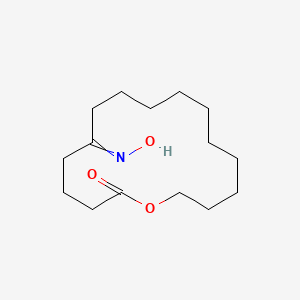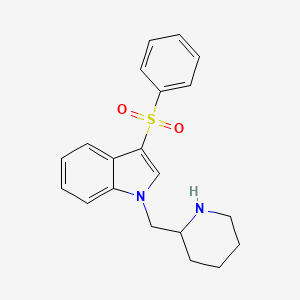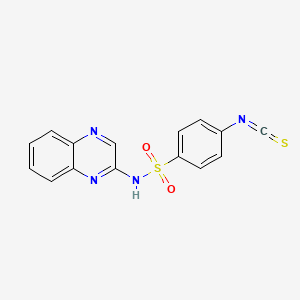
2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is a compound that features both trichloromethyl and trifluoromethyl groups attached to a benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate trichloromethyl and trifluoromethyl precursors. One common method involves the reaction of o-phenylenediamine with trichloromethyl ketones and trifluoromethyl ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper(I) oxide (Cu2O) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The trichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the trichloromethyl and trifluoromethyl groups .
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 2-(trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and trichloromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the trichloromethyl group but shares the trifluoromethyl group, making it less reactive in certain contexts.
2-(Trichloromethyl)-1H-benzimidazole: Lacks the trifluoromethyl group, which affects its overall chemical properties and applications.
Uniqueness
2-(Trichloromethyl)-5-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trichloromethyl and trifluoromethyl groups.
Propiedades
Número CAS |
673487-33-7 |
|---|---|
Fórmula molecular |
C9H4Cl3F3N2 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-2-1-4(9(13,14)15)3-6(5)17-7/h1-3H,(H,16,17) |
Clave InChI |
ZEWUAJSYSCUSJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)

![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)


![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)

